3-(3-Methoxy-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione
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Overview
Description
3-(3-Methoxy-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione is a heterocyclic compound belonging to the class of 1,3,5-triazines
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1,3,5-triazine-2-thione derivatives involves the reaction of arylaldehydes, thiourea, and orthoformates in a catalyst-free one-pot synthetic methodology . This procedure tolerates a diverse range of arylaldehydes and orthoformates, providing a rapid entry to a variety of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones . The synthetic strategy relies on the dual role of thiourea in the cyclization with the aldehydes and the alkylation via an intermediate imidate formation .
Industrial Production Methods
Industrial production methods for 1,3,5-triazine derivatives often involve the use of cyanuric chloride as a starting material. Replacement of chloride ions in cyanuric chloride with various nucleophiles, such as amines, alcohols, or thiols, leads to the formation of substituted 1,3,5-triazines . These methods are scalable and can be optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxy-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(tetrazol-1-yl-(4-phenyl(3-arylpropene-1-on-1-yl))-1,3,5-triazine: Known for its antifungal activities.
6-Chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine: Exhibits significant antimicrobial activity.
2,4,6-Tri-substituted-1,3,5-triazines: Used in various applications, including as UV absorbers and photostabilizers.
Uniqueness
3-(3-Methoxy-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and phenyl groups contribute to its stability and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H15N3OS |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione |
InChI |
InChI=1S/C16H15N3OS/c1-20-14-9-5-8-13(10-14)19-11-17-15(18-16(19)21)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,17,18,21) |
InChI Key |
AMKJWTGMEIQZQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CN=C(NC2=S)C3=CC=CC=C3 |
Origin of Product |
United States |
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